2-Cyano-7-methylnaphthalene
Description
Historical Perspectives and Discovery of Naphthalene (B1677914) Derivatives in Diverse Chemical Research
Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, was first isolated from coal tar in the early 1820s by English chemist John Kidd and Scottish scientist Alexander Garden. numberanalytics.comekb.eg Its chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826. ekb.eg Initially derived from the distillation of coal tar, a byproduct of the coking process in the steel industry, naphthalene became a fundamental compound in the burgeoning field of organic chemistry. numberanalytics.comwikipedia.orgnih.gov Its discovery opened the door to the study of a vast class of derivatives. These compounds are formed through reactions like electrophilic aromatic substitution, oxidation, and reduction, leading to a wide array of molecules with diverse applications. ijrpr.com Naphthalene and its derivatives have historically been, and continue to be, crucial intermediates in the synthesis of dyes, polymers, pharmaceuticals, and other industrially significant chemicals. numberanalytics.comekb.egijrpr.com While coal tar remains a primary source, modern production methods also include synthesis from petroleum-based feedstocks. numberanalytics.comwikipedia.org
Significance of Cyano- and Methyl-Substituted Naphthalenes in Modern Organic Chemistry
The functionalization of the naphthalene core with cyano (-CN) and methyl (-CH₃) groups imparts unique properties that are leveraged in various fields of modern chemistry.
Methyl-substituted naphthalenes are important starting materials for organic synthesis and serve as high-density fuel additives. acs.org They are found abundantly in crude oil and petroleum-derived materials and are used in the manufacturing of solvents and detergents. asm.orgnih.gov The position of the methyl group significantly influences the reactivity and metabolic pathways of the molecule, which is a key area of study in environmental science and bioremediation. asm.orgnih.govresearchgate.net
Cyano-substituted aromatic compounds, or cyanoarenes, are of significant interest in materials science. rsc.org The strong electron-withdrawing nature of the cyano group can dramatically alter the electronic and optical properties of the parent molecule. rsc.orgwiley.com This has led to the extensive use of cyano-substituted naphthalenes and other aromatics in the development of organic electronics, including solar cells, light-emitting diodes (LEDs), and n-type field-effect transistors. rsc.orgwiley.com Their unique properties are also harnessed for creating organic sensors, photoredox catalysts, and materials with nonlinear optical properties. rsc.orgoup.com
Astrochemistry and Interstellar Identification of Cyanonaphthalenes
Polycyclic aromatic hydrocarbons have long been hypothesized to be widespread in the universe, potentially accounting for as much as 25% of all cosmic carbon. sci.newsharvard.edu They are thought to be the carriers of the Unidentified Infrared Emission (UIE) bands, a series of spectral signatures observed from various astronomical objects. rsc.orgastrobiology.com However, the definitive identification of specific PAHs in the interstellar medium (ISM) proved elusive for decades. scitechdaily.com
A major breakthrough came with the detection of cyano-substituted PAHs. The presence of the nitrile (-CN) group imparts a significant dipole moment to the otherwise non-polar PAH backbone, making the molecule detectable by radio astronomy. oup.comru.nl This has enabled the unambiguous identification of specific, complex aromatic molecules in space for the first time. harvard.eduru.nl
Using the Green Bank Telescope, the GOTHAM (Green Bank Telescope Observations of TMC-1: Hunting Aromatic Molecules) project reported the first definitive detection of specific PAHs in the interstellar medium: 1-cyanonaphthalene and 2-cyanonaphthalene. sci.newsscitechdaily.com These molecules were identified in the Taurus Molecular Cloud (TMC-1), a cold, dark, and starless molecular cloud approximately 440 light-years from Earth. sci.newsharvard.edu
This discovery has profound astrophysical implications. PAHs were traditionally thought to form primarily at high temperatures, such as in the atmospheres of dying stars. harvard.eduscitechdaily.com Finding them in a frigid environment like TMC-1, where temperatures are only about 10 degrees above absolute zero, challenges these models. scitechdaily.com It suggests that PAHs can be assembled "in situ" from smaller molecules even in the absence of stellar energy sources. harvard.eduscitechdaily.com This finding forces a re-evaluation of the role of PAH chemistry in the very early stages of star and planet formation. sci.newsscitechdaily.com More recent observations have also confirmed these detections and discovered cyano derivatives of an even larger PAH, acenaphthylene, in the same cloud. aanda.orgaanda.orgarxiv.org
A significant puzzle arising from the detection of cyanonaphthalenes in TMC-1 is the discrepancy between their observed abundance and the predictions of existing astrochemical models. arxiv.orgnih.govresearchgate.net The quantity of cyanonaphthalene found is remarkably high, in some cases up to six orders of magnitude greater than what the models forecast. arxiv.orgnih.govresearchgate.net
This disparity suggests that either the formation routes for these molecules are far more efficient than previously understood, or that their destruction rates are much lower. aanda.org Recent research into the photostability of these molecules provides a potential explanation. Studies on the 1-cyanonaphthalene cation (1-CNN⁺) show that it can be efficiently stabilized through a process called Recurrent Fluorescence, which involves fast radiative cooling. arxiv.orgnih.gov This mechanism allows the molecule to shed excess energy after absorbing a UV photon, making it surprisingly resilient to destruction in the harsh, radiation-filled environment of interstellar space. arxiv.orgnih.gov This resilience challenges the long-held view that small PAHs should be rapidly destroyed in the ISM. nih.govaanda.org
Current Research Landscape and Emerging Opportunities for 2-Cyano-7-methylnaphthalene
This lack of specific research presents a significant opportunity. The compound uniquely combines the structural motifs of both methyl- and cyano-substituted naphthalenes, each of which is a class of molecule with demonstrated importance in materials science and astrochemistry. The presence of both functional groups on the same naphthalene skeleton suggests that this compound could possess a unique combination of properties, meriting focused investigation. Its existence is noted in patent literature, indicating some level of industrial or synthetic interest, though public-domain research remains limited. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N | nih.govepa.gov |
| IUPAC Name | 7-methylnaphthalene-2-carbonitrile | nih.gov |
| Average Mass | 167.211 g/mol | epa.gov |
| Monoisotopic Mass | 167.073499 g/mol | nih.govepa.gov |
| CAS Number | 38879-96-8 | nih.gov |
Scope and Objectives of Focused Academic Research on this compound
The current state of knowledge necessitates a structured research program to fully characterize this compound and explore its potential. The objectives of such focused academic research would include:
Development of Efficient Synthesis Protocols: Establishing reliable and high-yield synthetic routes is the first critical step for enabling further study. This could involve exploring modern cross-coupling reactions or optimizing classical methods for substituted naphthalene synthesis. rsc.org
Comprehensive Spectroscopic Characterization: Detailed analysis using techniques such as rotational, infrared, and electronic spectroscopy is essential. The resulting spectroscopic data would be invaluable for two primary reasons: it would provide a fundamental understanding of the molecule's structure and dynamics, and it would create a laboratory-verified library of spectral signatures to facilitate potential future searches for this molecule in the interstellar medium.
Investigation of Physicochemical and Material Properties: Research should be undertaken to determine the electronic, optical, and thermal properties of this compound. Given the known applications of cyanoarenes, studies could explore its potential as a semiconductor in organic electronics, a fluorescent probe, or a component in other advanced materials. rsc.orgwiley.com
Astrochemical Modeling and Relevance: By combining laboratory data with theoretical calculations, researchers could model the formation and survival of this compound under interstellar conditions. This would help to assess the likelihood of its presence in regions like TMC-1 and contribute to a more complete inventory of complex organic molecules in space. aip.org
Structure
3D Structure
Properties
CAS No. |
38879-96-8 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
7-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,1H3 |
InChI Key |
XEJYIXSQJAMFDO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C#N |
Synonyms |
7-M-2-NCN 7-methyl-2-naphthalenecarbonitrile |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Cyano 7 Methylnaphthalene
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 2-Cyano-7-methylnaphthalene, the most logical and common disconnection is the bond between the naphthalene (B1677914) ring and the cyano group (C-CN bond). This approach falls under the category of a functional group interchange (FGI).
This primary disconnection suggests that the cyano group can be introduced onto a pre-existing 7-methylnaphthalene scaffold. The precursor for this transformation would be a 7-methylnaphthalene derivative activated at the C2 position, such as an aryl halide (bromo-, iodo-, or chloro-) or a pseudohalide (e.g., triflate). These precursors are ideal substrates for various cyanation reactions.
A less common, more complex retrosynthetic approach would involve the construction of the naphthalene ring itself from acyclic or monocyclic precursors, with the cyano and methyl groups already in place or introduced during the ring-forming cascade. However, the functionalization of a pre-formed 7-methylnaphthalene core is generally more direct and efficient.
Precursor Identification and Availability for Convergent Synthesis
Following the primary retrosynthetic disconnection, the key precursor for a convergent synthesis is a 2-substituted-7-methylnaphthalene. The choice of the substituent at the C2 position is critical for the success of the subsequent cyanation step. Aryl halides are the most common precursors due to their widespread use in cross-coupling reactions.
Key Precursors for Cyanation:
2-Bromo-7-methylnaphthalene (B181319): A highly effective precursor for transition-metal-catalyzed cyanation reactions, particularly those employing palladium or nickel catalysts.
2-Iodo-7-methylnaphthalene: Also an excellent substrate for cross-coupling, often exhibiting higher reactivity than the corresponding bromide but is typically more expensive.
2-Chloro-7-methylnaphthalene: While more challenging to activate, advances in catalyst design have made aryl chlorides viable substrates for cyanation, offering a more cost-effective option. mdpi.com
7-Methylnaphthalen-2-yl trifluoromethanesulfonate (B1224126) (Triflate): An alternative to aryl halides, triflates are excellent leaving groups and are readily prepared from the corresponding phenol (B47542) (7-methyl-2-naphthol).
These precursors are generally accessible through established synthetic routes or are available from commercial chemical suppliers, making the synthesis of this compound via this route highly feasible.
Direct Functionalization Approaches on Naphthalene Core
Direct functionalization involves the introduction of the cyano group onto the 7-methylnaphthalene core. This forward-synthesis approach is the practical application of the retrosynthetic strategy discussed earlier and relies on established and emerging cyanation methodologies.
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic chemistry. Numerous methods have been developed, ranging from classical stoichiometric reactions to modern catalytic processes with improved safety and efficiency profiles.
Transition metal catalysis is the cornerstone of modern aryl nitrile synthesis, offering high yields and broad functional group tolerance under relatively mild conditions. researchgate.net Palladium, nickel, and copper are the most extensively studied metals for this purpose. rsc.org
Palladium-Catalyzed Cyanation: Since its discovery, palladium-catalyzed cyanation has become a premier method for synthesizing aryl nitriles from aryl halides and pseudohalides. rsc.org These reactions typically employ a Pd(0) or Pd(II) catalyst in conjunction with a phosphine (B1218219) ligand. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and the less toxic zinc cyanide (Zn(CN)₂). researchgate.netwikipedia.org Zinc cyanide is often preferred as it can mitigate catalyst deactivation by excess cyanide ions. researchgate.net Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has also emerged as a low-toxicity, effective cyanide source. mdpi.comrsc.org
Nickel-Catalyzed Cyanation: Nickel catalysts provide a more economical and sustainable alternative to palladium for the cyanation of aryl halides, including less reactive aryl chlorides. mdpi.comwikipedia.org These systems can utilize both inorganic metal cyanides and organic nitriles as the cyano source. mdpi.comgoogle.com
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): The classical Rosenmund-von Braun reaction involves the cyanation of aryl halides using a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. wikipedia.org While effective, the harsh conditions and stoichiometric use of copper have led to the development of modern catalytic variants that operate under milder conditions.
| Metal Catalyst | Common Cyanide Sources | Typical Substrates | General Conditions |
|---|---|---|---|
| Palladium (Pd) | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Aryl Iodides, Bromides, Triflates, Chlorides | 80-150 °C, Organic Solvent (e.g., DMF, DMAc), Phosphine Ligands |
| Nickel (Ni) | KCN, Zn(CN)₂, Organic Nitriles (e.g., Butyronitrile) | Aryl Chlorides, Bromides, Triflates | 80-120 °C, Organic Solvent (e.g., DMAc), Ligands (e.g., bipyridine) |
| Copper (Cu) | CuCN (often stoichiometric) | Aryl Iodides, Bromides | High Temperatures (>150 °C), Polar Aprotic Solvents |
To circumvent the high toxicity of metal cyanides and reduce stoichiometric metal waste, significant research has focused on developing cyanation protocols that use "non-metallic" organic cyano-group sources. nih.govresearchgate.net These methods often involve the in-situ generation of the active cyanating species. researchgate.net
DMF or DMSO/Ammonium (B1175870) Ion: In some systems, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can serve as the source of the cyano carbon and nitrogen atoms, often in the presence of an ammonium source and an oxidant. researchgate.net
CO₂ and NH₃: Innovative nickel-catalyzed methods have been developed that use carbon dioxide and ammonia (B1221849) as the building blocks for the cyano group, representing a green and atom-economical approach. mdpi.comresearchgate.net
Organic Nitriles: Certain protocols use stable, low-toxicity organic nitriles, such as butyronitrile (B89842) or benzyl (B1604629) cyanide, as the cyanating agent in transition-metal-catalyzed reactions that proceed via C-C bond cleavage. wikipedia.orggoogle.com
| Cyano Source | Reaction Type | Key Features |
|---|---|---|
| DMF/NH₃ | Copper-Mediated C-H Cyanation | Avoids pre-functionalization of the aromatic ring. |
| CO₂/NH₃ | Nickel-Catalyzed Cyanation of Aryl Chlorides | Utilizes readily available gases as the cyanide source. researchgate.net |
| Butyronitrile | Nickel-Catalyzed Cyanation of Aryl Halides | Uses a benign organic nitrile as the transfer agent. google.com |
Anodic cyanation is an electrochemical method for introducing a cyano group onto an aromatic ring. acs.org The reaction is performed in an electrolytic cell where the aromatic compound is oxidized at the anode in the presence of a cyanide salt, such as sodium cyanide (NaCN) or tetraethylammonium (B1195904) cyanide (Et₄NCN). acs.orgrsc.org
The mechanism is believed to involve a one- or two-electron transfer from the aromatic compound (e.g., 7-methylnaphthalene) to the anode, generating a reactive cation radical or dication. rsc.org This electrophilic intermediate is then attacked by the cyanide ion present in the electrolyte to form the cyanated product. This method is characterized by high selectivity, with the cyanation position often influenced by the electronic properties of the substrate. rsc.org It offers a metal-free alternative for direct functionalization, avoiding the need for pre-activated aryl halides.
Methylation Strategies for Aromatic Naphthalenes (e.g., Alkylation of Naphthalene)
Introducing a methyl group onto a naphthalene ring can be achieved through various alkylation strategies, most notably the Friedel-Crafts alkylation. wikipedia.org However, controlling the position of substitution (regioselectivity) is a significant challenge. The reaction of naphthalene with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) typically yields a mixture of isomers. stackexchange.com
Substitution at the C1 (α) position is generally favored under kinetic control (lower temperatures), while substitution at the C2 (β) position is favored under thermodynamic control (higher temperatures or longer reaction times), as the β-isomer is sterically less hindered and more stable. stackexchange.comstackexchange.com
For the synthesis of this compound, a plausible strategy would involve the methylation of a pre-existing cyanonaphthalene. Starting with 2-naphthonitrile, a Friedel-Crafts methylation would be expected to yield a mixture of methyl-substituted products. Directing the incoming methyl group specifically to the C7 position is difficult due to the electronic and steric influences of the cyano group and the inherent reactivity of the naphthalene core.
To overcome these challenges, shape-selective catalysis using zeolites has been explored. Zeolites, with their defined pore structures, can control which isomers are formed by allowing only reactants and transition states of a certain size and shape to fit within their channels. For instance, the methylation of naphthalene or 2-methylnaphthalene (B46627) over specific zeolites like SAPO-11 or H-ZSM-5 has been shown to selectively produce 2,6-dimethylnaphthalene, demonstrating the potential of these catalysts to control regioselectivity. researchgate.net A similar approach could hypothetically be optimized for the C7-methylation of 2-naphthonitrile.
| Factor | Influence on Product Distribution | Example Condition for β-Substitution |
|---|---|---|
| Temperature | Higher temperatures favor the thermodynamically more stable β-isomer. stackexchange.com | Increased reaction temperature |
| Reaction Time | Longer reaction times allow for isomerization to the thermodynamic product. rsc.org | Prolonged reaction duration |
| Catalyst | Shape-selective catalysts like zeolites can favor specific isomers based on pore size. | H-ZSM-5 or SAPO-11 zeolite |
| Steric Hindrance | Bulky alkylating agents or substituents favor substitution at the less hindered β-position. stackexchange.com | Use of a sterically large alkylating agent |
Stepwise Synthesis from Simpler Aromatic or Aliphatic Precursors
Building the naphthalene skeleton from smaller, non-naphthalenic precursors is a powerful strategy that allows for the precise placement of substituents from the outset.
A hypothetical but mechanistically sound approach to this compound involves the condensation of two carefully chosen acyclic or monocyclic precursors. One such strategy is the reaction between m-tolualdehyde and 3-cyanopropionaldehyde dimethyl acetal (B89532).
In this approach, the m-tolualdehyde serves as the foundation for the first ring, already containing the methyl group at what will become the C7 position. The 3-cyanopropionaldehyde dimethyl acetal provides the three-carbon chain and the nitrile function necessary to form the second ring. The reaction would likely proceed under acidic conditions, where the acetal is hydrolyzed to the aldehyde, followed by an aldol-type condensation between the two components. This initial condensation forms a larger, acyclic intermediate poised for cyclization.
Following the initial condensation, the intermediate formed possesses the necessary atoms to create the second ring. The crucial next step is an intramolecular cyclodehydration. This reaction is typically promoted by a strong acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). The acid catalyzes the cyclization of the intermediate onto the aromatic ring, followed by the elimination of a water molecule (dehydration) to yield the fully aromatic and thermodynamically stable naphthalene ring system. This sequence ensures the formation of this compound with the substituents locked in their intended positions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be adapted to construct the naphthalene framework. youtube.com This strategy involves the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). To form a substituted naphthalene, the reaction is often followed by an oxidation or elimination step to aromatize the newly formed ring.
For the synthesis of this compound, a plausible Diels-Alder strategy could involve the reaction of 1,4-benzoquinone (B44022) with a custom-synthesized diene, such as 3-(p-tolyl)penta-1,3-diene. The subsequent adduct would then undergo further chemical transformations, including oxidation to form the naphthalene core and introduction or modification of the cyano group. Naphthalene itself can act as a diene in Diels-Alder reactions, but this typically requires harsh conditions or highly reactive dienophiles due to the aromatic stability of the naphthalene ring. umich.edu
The Haworth synthesis is a classic multistep method that utilizes two key Friedel-Crafts reactions to build a second aromatic ring onto an existing one. wikipedia.orgvedantu.com This method can be adapted to synthesize this compound.
The sequence would begin with toluene (B28343) instead of benzene (B151609).
Friedel-Crafts Acylation: Toluene is reacted with succinic anhydride (B1165640) in the presence of AlCl₃. The acylation occurs predominantly at the para position due to the directing effect of the methyl group, yielding 4-(4-methylphenyl)-4-oxobutanoic acid.
Clemmensen Reduction: The ketone is reduced to a methylene (B1212753) group using zinc amalgam and hydrochloric acid, producing 4-(4-methylphenyl)butanoic acid.
Intramolecular Friedel-Crafts Acylation (Ring Closure): The carboxylic acid is treated with a strong acid (e.g., H₂SO₄ or PPA), which promotes an intramolecular acylation reaction, closing the second ring to form 7-methyl-3,4-dihydronaphthalen-1(2H)-one (a tetralone). quora.com
Final Steps: A second reduction followed by dehydrogenation (using a catalyst like selenium or palladium) yields 2-methylnaphthalene. vedantu.com
From 2-methylnaphthalene, the cyano group can be introduced at the C7 position via subsequent functionalization steps, such as sulfonation followed by cyanation.
Metal-Catalyzed Coupling Reactions in Naphthalene Synthesis
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision. These methods are particularly useful for synthesizing complex disubstituted naphthalenes. dntb.gov.ua
A versatile approach to this compound could start from a readily available precursor like 2,7-dihydroxynaphthalene. google.com The hydroxyl groups can be converted into better leaving groups, such as triflates (-OTf) or halides (-Br), creating a 2,7-difunctionalized naphthalene scaffold.
From this scaffold, a sequence of palladium-catalyzed reactions can be employed:
Suzuki or Negishi Coupling: To introduce the methyl group, a Suzuki coupling (using an organoboron reagent) or a Negishi coupling (using an organozinc reagent) can be performed at one of the reactive sites.
Cyanation: The cyano group can be installed at the second position using a palladium-catalyzed cyanation reaction. This can be achieved with various cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a safer alternative to more toxic cyanide salts. researchgate.net
This modular approach offers high control over the final structure, as the functional groups are introduced sequentially onto a pre-formed naphthalene core. oup.comresearchgate.net
| Methodology | Starting Materials | Key Transformation(s) | Primary Advantage |
|---|---|---|---|
| Direct Methylation | 2-Naphthonitrile | Friedel-Crafts Alkylation | Potentially fewer steps |
| Condensation/Cyclization | m-Tolualdehyde, Acetal | Aldol Condensation, Cyclodehydration | Builds skeleton with substituents in place |
| Diels-Alder Reaction | Substituted Diene and Dienophile | [4+2] Cycloaddition, Aromatization | Powerful for ring formation |
| Haworth Synthesis | Toluene, Succinic Anhydride | Friedel-Crafts Acylation, Reductions | Classic, reliable ring-building method vedantu.com |
| Metal-Catalyzed Coupling | 2,7-Difunctionalized Naphthalene | Suzuki/Negishi Coupling, Cyanation | High modularity and regiocontrol oup.comresearchgate.net |
Suzuki Coupling Protocols
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction would typically involve the coupling of a 7-methylnaphthalene derivative with a cyanide source. A plausible route involves the reaction of 2-bromo-7-methylnaphthalene with a boronic acid derivative or, more commonly, the coupling of 7-methyl-2-naphthylboronic acid with a cyanating agent. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated and can be carried out under relatively mild conditions. rsc.org
The general mechanism involves the oxidative addition of the naphthalene halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often paired with bases like cesium carbonate or sodium carbonate in solvent mixtures such as toluene or aqueous acetone (B3395972). rsc.orgmdpi.com
Table 1: Illustrative Suzuki Coupling Reaction Conditions
| Starting Material (Naphthalene) | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromo-7-methylnaphthalene | Potassium hexacyanoferrate(II) | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF/H₂O | 120 | 85 |
| 7-Methyl-2-naphthylboronic acid | Zinc Cyanide | Pd₂(dba)₃ | XantPhos | i-Pr₂NEt | DMAc | 85 | 92 |
| Methyl 3,7-bis(triflyloxy)-2-naphthoate | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 100 | 78 researchgate.net |
This table presents hypothetical and literature-based examples to illustrate the range of conditions applicable to Suzuki couplings for naphthalene derivatives.
Sonogashira Coupling Protocols
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org For the synthesis of this compound, this protocol would typically be a two-step process. First, a Sonogashira coupling of 2-bromo-7-methylnaphthalene with a protected alkyne (like trimethylsilylacetylene) is performed. The resulting alkynylnaphthalene is then deprotected and converted into the nitrile group.
This reaction is characteristically co-catalyzed by palladium and copper complexes. soton.ac.uk Common conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N), which also often serves as the solvent. soton.ac.uk The reaction is valued for its reliability and mild conditions, often proceeding efficiently at room temperature. soton.ac.uk
Table 2: Representative Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromo-7-methylnaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | 95 |
| 2-Iodo-7-methylnaphthalene | Ethynylbenzene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 50°C | 91 |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp soton.ac.uk | 85-93 soton.ac.uk |
This table provides plausible conditions for the initial Sonogashira coupling step, drawing from established protocols for similar substrates. soton.ac.uk
Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is essential for developing sustainable synthetic processes. This involves designing chemical products and processes that minimize the use and generation of hazardous substances. nih.govaarf.asia
Development of Safer Cyanation Reagents
Traditional cyanation methods often employ highly toxic reagents like potassium or sodium cyanide. Green chemistry principles drive the development of safer alternatives. rsc.org Less toxic cyanide sources such as zinc cyanide, which is used in palladium-catalyzed cyanations, offer improved safety profiles. scientificupdate.com Other alternatives that serve as cyanide ion sources include benzyl thiocyanate, ethyl cyanoacetate, and acetone cyanohydrin.
Recent advancements have introduced electrophilic cyanating agents, which operate under a different reaction mechanism ("umpolung" or polarity reversal). An example is 5-(cyano)dibenzothiophenium triflate, a reagent that is stable, easy to handle, and can effectively transfer a cyano group to a variety of nucleophiles without the need for a Lewis acid activator. researchgate.net The development of such reagents significantly reduces the hazards associated with the synthesis of nitriles. researchgate.net
Minimization of Metal Waste and Toxic Byproducts
Furthermore, applying the principle of atom economy—designing synthetic methods that maximize the incorporation of all materials used in the process into the final product—helps to reduce the formation of byproducts. aarf.asia The use of safer, less toxic solvents and auxiliaries, or even solvent-free reaction conditions, also contributes to a greener synthetic pathway by minimizing waste and environmental impact. aarf.asia Adsorbents like modified clays (B1170129) can also be employed to capture and remove toxic metal ions from wastewater generated during the process. nih.gov
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic protocol from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and economic viability. For the synthesis of this compound via cross-coupling reactions, several parameters must be fine-tuned.
Key variables for optimization include:
Catalyst System: Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like XantPhos) is crucial. The goal is to find a system that is not only highly active and selective but also stable and cost-effective for large-scale operations. scientificupdate.com
Reaction Parameters: Temperature, pressure, and reaction time must be carefully controlled. Optimization aims to find the lowest possible temperature and shortest reaction time that still afford a high yield, thereby saving energy and increasing throughput.
Reagent Stoichiometry: The molar ratios of the reactants, catalyst, and base are adjusted to minimize excess reagents and reduce waste while maximizing product formation.
Solvent Selection: Solvents are chosen based on reaction performance, safety, environmental impact, and ease of removal during workup and purification. A shift from solvents like dioxane or DMF to greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is often a goal in process development. mt.com
The ultimate aim of optimization is to develop a robust and reproducible process that consistently delivers this compound in high yield and purity, with minimal environmental impact and at a competitive cost.
Reactivity and Transformation Pathways of 2 Cyano 7 Methylnaphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq For naphthalene, substitution occurs more readily than in benzene (B151609), with a general preference for attack at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate. libretexts.org In this intermediate, aromaticity can be retained in one of the rings. libretexts.org
The reactivity and regioselectivity of EAS on 2-Cyano-7-methylnaphthalene are influenced by the electronic effects of both the cyano and methyl substituents.
Cyano Group (–CN): As an electron-withdrawing group, the cyano substituent deactivates the aromatic ring towards electrophilic attack. uomustansiriyah.edu.iqlibretexts.org In single-substituted systems, it acts as a meta-director.
Methyl Group (–CH3): As an electron-donating group, the methyl substituent activates the ring for EAS and is an ortho-, para-director.
In this compound, these competing effects determine the position of electrophilic attack. The cyano group at position 2 deactivates the ring, particularly the adjacent positions 1 and 3. The methyl group at position 7 activates the ring, primarily directing incoming electrophiles to positions 6 and 8. The precise outcome of a specific EAS reaction would depend on the reaction conditions and the nature of the electrophile, representing a balance between the activating effect of the methyl group and the deactivating effect of the cyano group. For instance, related compounds like 7-methylnaphthalene-2-carbaldehyde (B188711) can undergo electrophilic substitution on the naphthalene ring.
Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring
Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing substituents on the aromatic ring. libretexts.orglibretexts.org These electron-withdrawing groups, such as nitro (–NO2) or cyano (–CN) groups, are necessary to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.orglibretexts.org The activating groups are most effective when positioned ortho or para to the leaving group. libretexts.org
While this compound possesses a strongly electron-withdrawing cyano group which can facilitate SNAr reactions, it lacks a conventional leaving group on the aromatic nucleus. nih.gov Therefore, direct SNAr via the addition-elimination mechanism is not a primary reaction pathway for this molecule under standard conditions. Alternative mechanisms, such as those involving radical intermediates (SRN1), could potentially lead to substitution, but these typically require specific initiators like solvated electrons or photochemical conditions. wikipedia.org
Reactions Involving the Cyano (–CN) Group
The cyano group is a versatile functional group that can undergo several important transformations.
The carbon-nitrogen triple bond of the nitrile can be fully hydrolyzed to yield a carboxylic acid. pressbooks.pub This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.uk
Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), converts the cyano group into a carboxylic acid group. chemguide.co.uklibretexts.org The nitrogen atom is converted to an ammonium (B1175870) salt. savemyexams.com In this case, this compound is converted to 7-methylnaphthalene-2-carboxylic acid. libretexts.org
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH), initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgsavemyexams.com
| Reaction Type | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | Dilute HCl, H₂O, Heat (Reflux) | 7-methylnaphthalene-2-carboxylic acid |
| Alkaline Hydrolysis | 1. NaOH, H₂O, Heat (Reflux) 2. Strong Acid (e.g., HCl) | 7-methylnaphthalene-2-carboxylic acid |
The cyano group can be reduced to a primary amine (–CH2NH2) using various reducing agents. youtube.com
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H2) in the presence of a metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum, or nickel are commonly used. youtube.comtandfonline.com The reduction of the closely related 6-methoxynaphthalene-2-carbonitrile to the corresponding primary amine has been successfully achieved using H2 over a Pd/C catalyst. tandfonline.com
Chemical Reduction: Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH4), are highly effective for reducing nitriles to primary amines. youtube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the intermediate and yield the final amine product. youtube.com
| Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C catalyst | (7-methylnaphthalen-2-yl)methanamine |
| Chemical Reduction | 1. LiAlH₄ 2. H₂O workup | (7-methylnaphthalen-2-yl)methanamine |
Nitriles can act as a two-pi-electron component in cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net These reactions, such as 1,3-dipolar cycloadditions, are powerful methods for constructing complex ring systems. researchgate.netlibretexts.org In these processes, a 1,3-dipole reacts with the nitrile (the dipolarophile) to form a heterocycle. While cycloadditions are a known reactivity mode for nitriles, specific examples involving this compound are not extensively documented in the literature. The general principle, however, suggests that the cyano group could participate in such transformations under appropriate conditions with suitable reaction partners. mdpi.commsu.edu
Reactions Involving the Methyl (–CH3) Group
The methyl group attached to the naphthalene ring is susceptible to oxidation. This reaction is a common pathway for converting aromatic methyl groups into more oxidized functional groups like aldehydes or carboxylic acids.
The oxidation of methylnaphthalenes to their corresponding naphthoic acids is a well-established transformation. nih.govepa.gov For example, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid using oxidizing agents like aqueous sodium dichromate (Na2Cr2O7) under heat and pressure. orgsyn.org Biological systems also metabolize 2-methylnaphthalene primarily through oxidation of the methyl group, proceeding through 2-hydroxymethyl-naphthalene and 2-naphthaldehyde (B31174) to the final 2-naphthoic acid. epa.govnih.gov This indicates that the methyl group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-cyano-naphthalene-7-carboxylic acid, provided the cyano group remains stable under the oxidative conditions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | Na₂Cr₂O₇, H₂O, Heat | 2-cyano-naphthalene-7-carboxylic acid |
Oxidation Reactions
The oxidation of this compound can selectively target the methyl group to yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.
Oxidation to Aldehyde:
The partial oxidation of the methyl group to an aldehyde (7-cyano-2-naphthaldehyde) requires carefully controlled conditions to prevent over-oxidation to the carboxylic acid. While specific methods for this compound are not extensively detailed in the provided results, general principles for the oxidation of methylarenes to aldehydes can be applied. These methods often utilize specific oxidizing agents that are mild enough to stop at the aldehyde stage. For instance, the oxidation of primary alcohols, which can be conceptually related to the oxidation of a methyl group, to aldehydes can be achieved using reagents like acidified potassium dichromate(VI) or potassium manganate(VII) under distillation conditions to remove the more volatile aldehyde as it forms. savemyexams.com
Oxidation to Carboxylic Acid:
More vigorous oxidation of the methyl group leads to the formation of 7-cyano-2-naphthoic acid. This transformation can be achieved using strong oxidizing agents. For example, the oxidation of 2-methylnaphthalene to 2-naphthoic acid has been accomplished using a Co-Mn-Br catalyst system in the liquid phase. researchgate.net This suggests that a similar catalytic system could be effective for the oxidation of this compound. The presence of the electron-withdrawing cyano group might influence the reaction rate and conditions required for complete oxidation. Generally, the oxidation of aldehydes to carboxylic acids can be readily achieved with reagents like Jones reagent (CrO₃ in aqueous acid). libretexts.org
A summary of potential oxidation reactions is provided in the table below.
| Starting Material | Product | Reagent/Condition |
| This compound | 7-Cyano-2-naphthaldehyde | Mild Oxidizing Agent |
| This compound | 7-Cyano-2-naphthoic acid | Strong Oxidizing Agent (e.g., Co-Mn-Br catalyst) |
| 7-Cyano-2-naphthaldehyde | 7-Cyano-2-naphthoic acid | Jones Reagent (CrO₃/H₂SO₄) libretexts.org |
Halogenation of the Methyl Group
The methyl group of this compound is susceptible to benzylic halogenation, a radical-mediated process.
Benzylic Bromination:
Benzylic bromination involves the substitution of a hydrogen atom on the methyl group with a bromine atom, yielding 2-(bromomethyl)-7-cyanonaphthalene. This reaction is typically initiated by light or a radical initiator and uses a bromine source like N-bromosuccinimide (NBS). The electron-withdrawing cyano group can retard the reaction rate compared to unsubstituted or electron-rich methylnaphthalenes. researchgate.net Lewis acids, such as zirconium(IV) chloride, have been shown to catalyze the benzylic bromination of aromatic compounds using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions, proceeding through a radical-generation pathway. researchgate.net Another method involves using bromine in a dichloromethane (B109758) solvent in the presence of bentonite. google.com
The table below outlines a typical benzylic bromination reaction.
| Reactant | Product | Reagent |
| This compound | 2-(Bromomethyl)-7-cyanonaphthalene | N-Bromosuccinimide (NBS), Radical Initiator |
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
The cyano and methyl groups, as well as the naphthalene ring itself, provide handles for various metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. eie.grwiley.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com
The halogenated derivative, 2-(bromomethyl)-7-cyanonaphthalene, can participate in cross-coupling reactions. For example, it could potentially undergo Suzuki-Miyaura, Heck, or Sonogashira coupling reactions, although specific examples with this substrate are not detailed in the search results. The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. thieme-connect.de Enantioselective cross-coupling reactions of secondary alkyl electrophiles have been developed, which could be relevant for derivatives of this compound. nih.govacs.org
Photochemical Transformations and Photodissociation Channels
The photochemical behavior of cyanonaphthalenes is an area of active research, particularly concerning their stability and fragmentation in various environments.
Upon photoexcitation, cyano-substituted polycyclic aromatic hydrocarbons (PAHs) like this compound can undergo fragmentation. aip.org Common fragmentation pathways include the loss of a hydrogen atom (H), acetylene (B1199291) (C₂H₂), or hydrogen cyanide (HCN). aip.org For smaller aromatic cyano compounds, the loss of HCN or a cyano radical (CN) is often a dominant channel compared to H or C₂H₂ loss. aip.org The photodissociation of 1-cyanonaphthalene has been shown to be a bimolecular process in some cases, leading to ionization and subsequent molecular rearrangements. aip.org The methyl group in this compound could also be a site for photochemical reactions, such as H-migration. oup.com
In mass spectrometry, the fragmentation of protonated cyanonaphthalenes provides insights into their structure and stability. open.ac.uk The fragmentation pathways of protonated peptides have been studied in detail and can offer analogous principles. nih.govnih.gov These studies often reveal complex rearrangements and competing fragmentation channels. nih.gov For instance, the fragmentation of protonated molecules can involve cyclization and reopening mechanisms, leading to a scrambling of the original structure. nih.gov Understanding these pathways is crucial for the structural elucidation of complex molecules by mass spectrometry. mdpi.comresearchgate.net
Electrochemical Behavior and Redox Processes
The electrochemical properties of this compound are influenced by both the electron-withdrawing cyano group and the naphthalene ring system. Redox reactions involve the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. libretexts.org
The cyano group generally makes the naphthalene ring more difficult to oxidize and easier to reduce. researchgate.net The redox potentials of cyano-substituted nitroxides have been determined using cyclic voltammetry. researchgate.net The electrochemical oxidation of substituted phenols has been combined with Pd-catalyzed cross-coupling reactions, demonstrating the synthetic potential of electrochemical methods. acs.org The anodic cyanation of methylnaphthalenes has been studied, showing that substitution occurs preferentially at the free α-position. researchgate.net While specific data for this compound is scarce, it is expected to undergo redox processes centered on the naphthalene ring, with the potentials modulated by the substituents. The oxidation of the methyl group could also be initiated electrochemically.
Electron Transfer Characteristics
The electron transfer properties of substituted naphthalenes are significantly affected by the nature and position of the substituents on the aromatic core. rsc.orgrsc.org The presence of both an electron-donating group (methyl) and an electron-withdrawing group (cyano) on the this compound molecule creates a push-pull system that modulates its electronic structure and reactivity.
Table 1: Predicted Electron Transfer Characteristics of this compound Based on Analogous Systems
| Property | Influence of Methyl Group (-CH₃) | Influence of Cyano Group (-CN) | Predicted Net Effect for this compound |
| Oxidation Potential | Lowers the potential (easier to oxidize) | Increases the potential (harder to oxidize) | The potential will be intermediate, influenced by the relative positions and strengths of both groups. |
| Electron Transfer | Facilitates electron donation from the ring | Facilitates electron acceptance by the cyano group | Potential for intramolecular charge transfer from the methyl-endowed ring portion to the cyano group. |
| Radical Cation Stability | Stabilizes the radical cation | Destabilizes the radical cation on the ring | The overall stability will depend on the distribution of the positive charge across the molecule. |
This table is based on the general principles of substituent effects on aromatic systems and findings from related substituted naphthalene studies. rsc.orgrsc.orgnih.gov
Anodic Oxidation Mechanisms
Anodic oxidation involves the removal of electrons from a molecule at the surface of an anode, leading to the formation of a radical cation intermediate, which can then undergo further reactions. The mechanism is highly dependent on the substrate, the solvent, and the nucleophiles present in the reaction medium. beilstein-journals.org
For aromatic compounds, anodic oxidation typically proceeds via two main pathways: direct electron transfer from the molecule to the anode, or indirect oxidation mediated by electrochemically generated species. oup.com In the case of this compound, direct oxidation is the more probable initial step.
Based on studies of the anodic oxidation of 2-methylnaphthalene, the reaction pathway for this compound can be predicted. researchgate.net During the anodic cyanation of 2-methylnaphthalene in a methanol-sodium cyanide anolyte, substitution occurs preferentially at the free α-positions (positions 1, 4, 5, and 8) of the naphthalene ring. researchgate.net The major product formed is the 1-cyano substituted isomer, indicating that the position para to the methyl group is highly activated towards nucleophilic attack after the initial oxidation. researchgate.net
Applying this to this compound, the initial step would be a one-electron oxidation at the anode to form a radical cation. The positive charge would be delocalized across the naphthalene ring, but preferentially stabilized by the electron-donating methyl group at position 7. This would make the α-positions adjacent and para to the methyl group (positions 8 and 1) particularly susceptible to nucleophilic attack. Given the existing cyano group at position 2, the most likely positions for further substitution would be the remaining free α-positions.
If the anodic oxidation is performed in the presence of a nucleophile like the cyanide ion (CN⁻), further cyanation would be expected. The reaction would likely proceed as detailed in the table below.
Table 2: Proposed Anodic Oxidation Mechanism of this compound
| Step | Description | Intermediate/Product |
| 1. Electron Transfer | This compound undergoes a one-electron transfer at the anode. | Formation of the this compound radical cation. |
| 2. Nucleophilic Attack | A nucleophile (e.g., CN⁻, CH₃O⁻ from methanol (B129727) solvent) attacks the radical cation. | Attack is predicted to occur at an activated α-position, such as position 1 or 8. |
| 3. Second Electron Transfer & Proton Loss | The resulting radical undergoes a second electron transfer and subsequent loss of a proton. | Formation of a di-substituted naphthalene product (e.g., 1,2-dicyano-7-methylnaphthalene). |
This proposed mechanism is based on the known anodic oxidation behavior of 2-methylnaphthalene. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Cyano 7 Methylnaphthalene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Cyano-7-methylnaphthalene, both one-dimensional and two-dimensional NMR techniques provide unambiguous evidence of its structure.
One-dimensional ¹H and ¹³C NMR spectra offer primary information regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the six aromatic protons. The methyl protons typically appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons will resonate in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on their position relative to the electron-withdrawing cyano group and the electron-donating methyl group. The number of signals and their splitting patterns are crucial for distinguishing the 2,7-isomer from other possible isomers. libretexts.org For instance, the symmetry in a 2,6-isomer would result in a simpler spectrum compared to the less symmetric 2,7-isomer.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected: ten for the naphthalene (B1677914) ring carbons, one for the methyl carbon, and one for the cyano carbon. libretexts.org The chemical shifts are influenced by the substituents; the carbon bearing the cyano group (C-2) is significantly deshielded, while the carbon attached to the methyl group (C-7) is also clearly identifiable. The cyano carbon itself has a characteristic chemical shift in the 117-120 ppm range. This detailed information allows for clear isomeric distinction. libretexts.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) | Notes |
| ¹H NMR | |||
| -CH₃ | ~2.5 | Singlet | Electron-donating group on aromatic ring. |
| Aromatic H | 7.3 - 8.2 | Doublet, Singlet, etc. | Complex pattern due to substitution. H-1 and H-3 are most affected by the -CN group. |
| ¹³C NMR | |||
| -CH₃ | ~21 | N/A | Typical for an aryl methyl group. |
| -C≡N | ~118 | N/A | Characteristic chemical shift for a nitrile carbon. |
| C-2 | ~110 | N/A | Quaternary carbon attached to the cyano group, low intensity. |
| C-7 | ~140 | N/A | Quaternary carbon attached to the methyl group. |
| Other Aromatic C | 125 - 138 | N/A | Specific shifts depend on proximity to substituents. |
While 1D NMR provides essential data, 2D NMR techniques are employed to definitively piece together the molecular puzzle by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org In a COSY spectrum of this compound, cross-peaks would appear between neighboring aromatic protons (e.g., H-3 and H-4; H-5 and H-6), confirming their positions within the ring systems. This helps in assigning the signals within the complex aromatic region. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation). sdsu.edu By analyzing the HSQC spectrum, each aromatic proton signal can be unambiguously linked to its corresponding carbon signal in the ¹³C spectrum, simplifying the assignment of the carbon framework. youtube.com
The methyl protons showing a cross-peak to carbon C-7 (two bonds) and C-6/C-8 (three bonds).
Proton H-1 showing correlations to the cyano carbon, C-3, and the quaternary carbon C-8a.
Proton H-3 showing correlations to the cyano carbon, C-1, and the quaternary carbon C-4a. These long-range correlations provide definitive proof of the 2-cyano and 7-methyl substitution pattern.
Interactive Table 2: Expected Key HMBC Correlations for this compound
| Proton | Correlating Carbon(s) (over 2-3 bonds) | Structural Significance |
| -CH₃ | C-7, C-6, C-8 | Confirms the position of the methyl group at C-7. |
| H-1 | C-3, C-8a, -CN | Links the first ring to the cyano group and the bridgehead carbon. |
| H-3 | C-1, C-4a, -CN | Confirms proximity to C-1 and the cyano group. |
| H-6 | C-5, C-7, C-8 | Confirms position relative to the methyl-substituted ring. |
| H-8 | C-1, C-6, C-7, C-8a | Establishes connectivity in the methyl-substituted ring. |
Dynamic NMR is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.gov For a rigid aromatic molecule like this compound, there are no significant, low-energy conformational dynamics (like ring flips in cycloalkanes) to observe under typical conditions. The rotation of the methyl group is extremely fast and does not give rise to dynamic effects on the NMR spectrum. Therefore, dynamic NMR studies are generally not applicable and are not reported in the literature for this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by identifying the functional groups present in a molecule through their characteristic vibrational modes. stellarnet.usgoogle.com
The IR and Raman spectra of this compound are dominated by absorptions corresponding to the cyano, methyl, and naphthalene moieties.
Cyano Group (-C≡N): The most characteristic feature is the nitrile stretching vibration. This appears as a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. Its intensity in the Raman spectrum can vary.
Methyl Group (-CH₃): This group gives rise to C-H stretching vibrations (both symmetric and asymmetric) just below 3000 cm⁻¹ (e.g., ~2920 cm⁻¹ and ~2850 cm⁻¹) and characteristic bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.
Naphthalene Ring: The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The C=C ring stretching vibrations cause a series of characteristic bands in the 1400-1650 cm⁻¹ region. researchgate.net Furthermore, the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide corroborating evidence for the substitution pattern on the naphthalene core. pageplace.de
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |
| Cyano (-C≡N) | Stretching | 2220 - 2240 | IR | Strong, Sharp |
| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | IR, Raman | Medium |
| Methyl (-CH₃) | Symmetric C-H Stretch | ~2870 | IR, Raman | Medium |
| Methyl (-CH₃) | Bending | ~1450, ~1380 | IR | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman | Weak-Medium |
| Aromatic Ring | C=C Ring Stretch | 1400 - 1650 | IR, Raman | Medium-Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 700 - 900 | IR | Strong |
Studying the IR spectrum as a function of temperature can reveal information about intermolecular interactions and phase transitions. frontiersin.org For a crystalline sample of this compound, decreasing the temperature would generally lead to a sharpening of the absorption bands and small but discernible shifts in their frequencies. researchgate.net These shifts occur because lower temperatures reduce molecular motion and can alter the strength of intermolecular forces within the crystal lattice, slightly changing the vibrational energy levels. nih.gov
While significant structural changes are not expected for this rigid molecule, temperature-dependent IR spectroscopy could be used to detect any potential solid-state phase transitions, which would manifest as abrupt changes in the spectrum at a specific temperature. The frequency of the nitrile stretch is particularly sensitive to its local environment and could serve as a useful probe for such studies.
IR Emission Spectra Modeling for Astrophysical Relevance
The modeling of infrared (IR) emission spectra for Polycyclic Aromatic Hydrocarbons (PAHs) and their nitrogen-containing counterparts, known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs), is crucial for interpreting astronomical observations, particularly from platforms like the James Webb Space Telescope (JWST). Compounds such as this compound are of significant interest due to the recent detection of related molecules, 1- and 2-cyanonaphthalene (CNN), in the Taurus Molecular Cloud (TMC-1). researchgate.netaanda.orgaanda.org These detections suggest that cyano-substituted PAHs can serve as observational proxies for their parent hydrocarbons. oup.com
To identify this compound in interstellar environments, its unique IR spectral features must be known. Laboratory measurements and computational modeling are essential for this purpose. For instance, the gas-phase vibrational spectrum of the 1-cyanonaphthalene cation (1-CNN⁺) has been studied at low temperatures (<10 K) to replicate interstellar conditions. rsc.org These studies show a dominant CN-stretch band at 4.516 μm (2214.7 cm⁻¹) and weaker C-H stretching modes near 3.2 μm. rsc.org Theoretical calculations using Density Functional Theory (DFT) are used to complement and interpret these experimental results. rsc.org
For this compound, similar modeling would be required. Anharmonic cascade models within a master equation framework are used to simulate the IR cooling rates and emission spectra of energized PAHs. iac.es This approach is vital as cyano-PAHs can exhibit strong anharmonic couplings that significantly influence their IR emission dynamics. iac.es Such models, validated against experimental data for related molecules like 2-cyanoindene, would predict the emission spectrum of this compound following UV photon absorption in space. iac.es The predicted frequencies and intensities of its vibrational modes, particularly the characteristic C-H and C≡N stretching and bending modes, would provide the necessary fingerprints for its potential detection in PAH-rich regions of the interstellar medium (ISM).
| Vibrational Mode | Typical Wavelength (μm) | Typical Wavenumber (cm⁻¹) | Significance for this compound |
| C-H Stretch | 3.2 - 3.3 | 3125 - 3030 | Aromatic C-H stretches are characteristic of PAHs. |
| C≡N Stretch | 4.5 - 4.6 | 2222 - 2174 | A strong, sharp band that is a key identifier for nitriles. rsc.org |
| C-C Stretch | 6.2 - 8.5 | 1610 - 1175 | Part of the complex "fingerprint" region for aromatic rings. |
| C-H Out-of-Plane Bend | 11.0 - 13.5 | 910 - 740 | Bending modes are sensitive to the substitution pattern on the naphthalene core. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is governed by electronic transitions within its aromatic π-system. The naphthalene core acts as the primary chromophore, and its absorption properties are modulated by the attached cyano (-CN) and methyl (-CH₃) groups. The absorption of UV or visible light promotes electrons from occupied molecular orbitals (like π orbitals) to unoccupied anti-bonding orbitals (π*). du.edu.eg
The key electronic transitions in molecules like this compound are π → π* transitions, which are characteristic of unsaturated, conjugated systems and are responsible for the strong absorption bands in the UV region. du.edu.egrsc.org Studies on substituted naphthalenes show that these transitions can be complex. For example, in naphthalene itself, the S₂ ← S₀ and S₃ ← S₀ electronic transitions are observed in the 245–285 nm and 214–230 nm ranges, respectively. aanda.org
The introduction of substituents alters the energy levels of the molecular orbitals. The methyl group is a weak electron-donating group, while the cyano group is a strong electron-withdrawing group. This donor-acceptor substitution pattern can lead to intramolecular charge-transfer (ICT) characteristics, although the effect is modest given the separation of the groups. This substitution influences the position and intensity of the absorption bands compared to unsubstituted naphthalene. For example, studies on heavily substituted naphthalene derivatives show that the S₃ ← S₀ transition converges around 220 nm. aanda.orgresearchgate.net
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are essential for analyzing the electronic transitions of specific isomers like this compound. researchgate.netaanda.org These calculations can predict the energies and oscillator strengths of the transitions, helping to assign the observed spectral bands. For the related 1-CNN⁺ cation, the D₂ ← D₀ and D₃ ← D₀ electronic transitions have been characterized both experimentally and theoretically, providing a template for what to expect for other cyanonaphthalene isomers. researchgate.netaanda.org
Absorption Cross-Sections Determination
The absorption cross-section (σ) is a measure of the probability of a photon being absorbed by a molecule at a specific wavelength. Determining absolute absorption cross-sections is critical for quantitative analysis, such as estimating the column densities of molecules like this compound in the ISM. aanda.orgaanda.org
Experimental techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy can be used to measure the absorption profiles of gas-phase molecules. aanda.org For instance, the absorption cross-section for naphthalene at the peak of its S₃ ← S₀ transition (210.7 nm) has been measured to be 5 x 10⁻¹⁶ cm². aanda.org For the 1-CNN⁺ cation, the oscillator strength (f) for its main electronic transition was calculated to be 0.075, a value that is directly related to the integrated absorption cross-section and is used to estimate its abundance in diffuse clouds. aanda.orgaanda.org
To determine the absorption cross-section of this compound, its UV-Vis spectrum would need to be measured in the gas phase under controlled conditions. The Beer-Lambert law could then be applied, provided the concentration and path length are known accurately. Alternatively, advanced techniques like matter-wave interferometry or computational methods such as the nuclear ensemble approach (NEA) combined with machine learning can provide absolute cross-sections without requiring precise knowledge of the molecular density. barbatti.org
Fluorescence and Phosphorescence Spectroscopy
Photophysical Properties and Quantum Yield Determinations
Upon absorption of UV light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence (emission from the first excited singlet state, S₁) and phosphorescence (emission from the first excited triplet state, T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.
The photophysical properties of naphthalene derivatives are highly sensitive to substitution. Studies on silyl-substituted naphthalenes show that their fluorescence quantum yields can be significantly higher (e.g., 0.30 to 0.85) than that of unsubstituted naphthalene (Φf = 0.23). mdpi.com The introduction of cyano and methyl groups on the naphthalene ring of this compound is also expected to modulate its quantum yield. The interplay between the electron-donating methyl group and the electron-withdrawing cyano group can influence the rates of both radiative (fluorescence) and non-radiative decay pathways (internal conversion and intersystem crossing).
Predicting the quantum yield from first principles is challenging, but semi-empirical methods that combine TD-DFT calculations with machine learning have shown promise for naphthalene derivatives. mit.edu Such a model could be applied to this compound to estimate its quantum yield by calculating the rates of fluorescence (k_f), internal conversion (k_IC), and intersystem crossing (k_ISC). These computational approaches provide valuable insights into how molecular structure controls emissive properties. mit.edu
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Naphthalene | Degassed Solution | 0.23 | mdpi.com |
| 1-(Trimethylsilyl)naphthalene | Degassed Solution | 0.30 | mdpi.com |
| 1-Cyano-4-(trimethylsilyl)naphthalene | Degassed Solution | 0.66 | mdpi.com |
| Coumarin 343 | EtOH | 0.63 | aatbio.com |
Solvent Effects on Emission Characteristics
The emission spectrum of this compound is expected to be sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. nih.gov This effect arises from differential solvation of the molecule's ground and excited states.
In a molecule with donor-acceptor character like this compound, the excited state (S₁) typically has a larger dipole moment than the ground state (S₀) due to intramolecular charge transfer upon excitation. In polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state dipole. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission band as the solvent polarity increases. nih.govunits.it
The study of solvatochromism provides insight into the electronic structure of the excited state. By plotting the emission peak position against a solvent polarity scale (like the Lippert-Mataga plot), one can estimate the change in dipole moment upon excitation. This has been demonstrated for a wide range of push-pull molecules containing cyano groups. core.ac.ukmdpi.com For this compound, a systematic study in a series of solvents with varying dielectric constants and refractive indices would be necessary to fully characterize its solvatochromic behavior and quantify the change in its electronic distribution upon photoexcitation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. By providing the precise mass of a molecule with high accuracy, it allows for the determination of its elemental composition.
Precise Mass Determination and Fragmentation Pattern Analysis
The elemental formula of this compound is C₁₂H₉N. High-resolution mass spectrometry can confirm this composition by measuring the exact mass of its molecular ion. The calculated monoisotopic mass for this compound is 167.0735 Da. nih.govacs.org Experimental HRMS measurements would be expected to yield a value in very close agreement, typically within a few parts per million (ppm), thus confirming the elemental formula and ruling out other isobaric possibilities.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N | PubChem nih.govacs.org |
| Average Mass | 167.211 g/mol | US EPA researchgate.net |
| Monoisotopic Mass | 167.073499 g/mol | PubChem nih.govacs.org |
For this compound, the following fragmentation pathways are anticipated:
Loss of a Methyl Radical: Cleavage of the methyl group would result in a fragment ion [M - CH₃]⁺.
Loss of Hydrogen Cyanide: Elimination of HCN from the molecular ion is a common fragmentation pathway for aromatic nitriles, leading to a [M - HCN]⁺˙ fragment.
Naphthalene Ring Fragmentation: The stable aromatic system can undergo fragmentation, including the characteristic loss of acetylene (B1199291) (C₂H₂) or diacetylene (C₄H₂) units, a known fragmentation route for the naphthalene radical cation. researchgate.net
Hydride Abstraction: Chemical ionization (CI) mass spectra of alkylnaphthalenes often show minor ion abundances resulting from hydride abstraction. ysu.edu
Analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure of the compound. scienceready.com.au
X-ray Diffraction Crystallography
Single Crystal Structure Determination and Molecular Conformation
As of now, a single crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. The determination of its crystal structure would be invaluable for definitively establishing its molecular conformation, including the planarity of the naphthalene ring system and the orientation of the cyano and methyl substituents. Such data is foundational for understanding the molecule's physical properties and for computational modeling.
Analysis of Intermolecular Interactions and Crystal Packing
Although the specific crystal structure of this compound is unknown, the types of intermolecular interactions that dictate its crystal packing can be predicted based on its functional groups. These non-covalent interactions would include:
π-π Stacking: The aromatic naphthalene rings are expected to form significant π-π stacking interactions, which are a dominant feature in the crystal packing of many naphthalene derivatives. nih.govresearchgate.net
C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the electron-rich π-system of neighboring molecules. rsc.orgresearchgate.net
C-H···N Interactions: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, forming C-H···N interactions with hydrogen atoms from adjacent molecules. iucr.org
Polymorphism Studies of Crystalline Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. researchgate.netscispace.com Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which is of critical importance in fields like pharmaceuticals and materials science.
Naphthalene and its derivatives are known to exhibit rich polymorphic behavior. scispace.com For example, studies on N,N'-dialkyl-naphthalene diimides have revealed numerous polymorphic transitions, which are influenced by the interplay between intermolecular π-π interactions and the flexibility of alkyl chains. scispace.com Similarly, clathrate crystals of methylnaphthalene derivatives can precipitate as different polymorphous forms depending on concentration and solvent conditions.
Currently, there are no published studies on the polymorphism of this compound. Given the propensity of related compounds to form multiple crystalline phases, it is plausible that this compound could also exhibit polymorphism. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures, and pressures) would be necessary to explore the existence of any polymorphs and to characterize their relative thermodynamic stabilities.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of materials. For an organic compound like this compound, TGA provides critical data on its suitability for applications where thermal stress may be a factor, such as in organic electronics.
While specific experimental TGA data for this compound is not extensively documented in public literature, the thermal behavior of related naphthalene derivatives provides a strong basis for estimating its stability. Studies on various functionalized naphthalenes demonstrate that the core naphthalene structure imparts significant thermal robustness. For instance, certain arylalkynyl naphthalene derivatives show mass loss of greater than 5% only at temperatures exceeding 330 °C. nih.gov Other synthesized naphthalene derivatives exhibit high thermal stability with decomposition temperatures (Td, at 5% weight loss) ranging from 250 °C to 350 °C. rsc.orgrsc.orgresearchgate.net Naphthalene-functionalized ionic liquids have also been reported to possess satisfactory thermal stability up to 300 °C. nih.gov
Illustrative TGA Data for this compound The following table presents hypothetical, yet plausible, TGA data for this compound, based on the performance of similar aromatic compounds.
| Parameter | Description | Illustrative Value |
| T_onset (°C) | The temperature at which significant decomposition begins. | ~285 |
| T_d5% (°C) | The temperature at which 5% mass loss occurs. | ~305 |
| T_max (°C) | The temperature of the maximum rate of decomposition. | ~320 |
| Residual Mass (%) | The percentage of mass remaining at the end of the analysis (e.g., at 600 °C). | < 1% |
Cyclic Voltammetry for Detailed Electrochemical Profiling
Cyclic Voltammetry (CV) is a potent and widely used electroanalytical technique for investigating the redox properties of electroactive species. jh.edunanoscience.com By measuring the current response to a triangular potential sweep, CV can determine redox potentials, probe reaction mechanisms, and estimate the electronic energy levels (HOMO/LUMO) of a molecule.
For this compound, the electrochemical behavior is dictated by the interplay of the electron-donating methyl (-CH₃) group and the electron-withdrawing cyano (-CN) group on the naphthalene π-system. The naphthalene core itself is redox-active. The methyl group increases the electron density of the aromatic system, generally making the compound easier to oxidize (a lower oxidation potential) compared to unsubstituted naphthalene. Conversely, the strongly electron-withdrawing cyano group makes the molecule more difficult to oxidize but easier to reduce.
Electrochemical studies on substituted 1-methylnaphthalenes and 2-methylnaphthalene (B46627) have been conducted to determine their oxidation and reduction potentials. researchgate.net Similarly, the electrochemical properties of 1-cyanonaphthalene and 2-cyanonaphthalene have been investigated, showing how the cyano group influences their electronic structure and redox behavior. mdpi.comacs.org The reduction potentials of various aromatic nitrogen-containing molecules have also been systematically studied. rsc.org
In a typical CV experiment, this compound would exhibit at least one oxidation wave and one reduction wave, which may be reversible or irreversible depending on the stability of the radical ions formed. From the onset potentials of the first oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺). These parameters are vital for designing materials for electronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org
Illustrative Electrochemical Data for this compound This interactive table provides a detailed summary of the plausible electrochemical properties of this compound as would be determined by Cyclic Voltammetry.
| Property | Symbol | Illustrative Value | Description |
| Oxidation Peak Potential | E_pa | +1.35 V (vs. Fc/Fc⁺) | The potential at which the maximum anodic (oxidation) current is observed. |
| Reduction Peak Potential | E_pc | -1.90 V (vs. Fc/Fc⁺) | The potential at which the maximum cathodic (reduction) current is observed. |
| HOMO Energy Level | E_HOMO | -6.15 eV | Estimated from the onset of the first oxidation potential. Represents the energy required to remove an electron. |
| LUMO Energy Level | E_LUMO | -2.90 eV | Estimated from the onset of the first reduction potential. Represents the energy released when an electron is added. |
| Electrochemical Band Gap | E_g | 3.25 eV | The difference between the LUMO and HOMO energy levels (E_LUMO - E_HOMO), indicating the energy required for electronic excitation. |
Theoretical and Computational Chemistry Studies of 2 Cyano 7 Methylnaphthalene
Density Functional Theory (DFT) Calculations
DFT calculations serve as a cornerstone for investigating the properties of 2-cyano-7-methylnaphthalene. By approximating the complex many-electron problem into a more manageable one based on electron density, DFT offers a balance between computational cost and accuracy for many molecular systems. researchgate.netmdpi.com
Geometry optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, is the initial step in computational analysis. researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. arxiv.orgarxiv.org For molecules like this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the naphthalene (B1677914) core, the cyano group, and the methyl group.
Conformational analysis, particularly concerning the orientation of the methyl group, is also a key aspect. While the naphthalene ring system is largely planar, the rotation of the methyl group around the C-C bond can lead to different conformers. DFT calculations can determine the rotational barrier and the relative energies of these conformers. researchgate.net Studies on similar naphthalene derivatives have shown that these barriers are typically low. researchgate.net The optimized geometry provides the foundation for all subsequent property calculations. researchgate.net
| Parameter | Bond | Predicted Value (Å) |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.37 - 1.43 |
| C-H (aromatic) | 1.08 - 1.09 | |
| C-C (methyl) | ~1.51 | |
| C-H (methyl) | ~1.10 | |
| C-C (cyano) | ~1.45 |
The electronic structure of this compound is central to its reactivity and optical properties. samipubco.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for the lowest electronic excitation. schrodinger.comchalcogen.ro
A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net DFT calculations, often using functionals like B3LYP, can accurately predict these orbital energies and the resulting gap. researchgate.netmrs-k.or.kr For aromatic systems like naphthalene, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed across the ring system. researchgate.net The introduction of the electron-withdrawing cyano group and the electron-donating methyl group can be expected to influence the energies and localization of these orbitals. mrs-k.or.kr The electron density of the HOMO is often localized on the naphthalene ring and the methyl group, while the LUMO's density may be shifted towards the electron-withdrawing cyano group. researchgate.netfrontiersin.org
Table 2: Predicted Electronic Properties of Naphthalene Derivatives from DFT Calculations Note: This table is illustrative. Specific HOMO-LUMO energy values for this compound were not found. The values are based on general findings for naphthalene and its derivatives. samipubco.comchalcogen.ro
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.1 eV |
| LUMO Energy | ~ -1.4 eV |
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. faccts.de By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies. wisc.edu These predicted frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic ring, and the characteristic C≡N stretching of the cyano group. researchgate.net
The calculated IR and Raman intensities help in assigning the peaks observed in experimental spectra. nih.govarxiv.org For instance, the C≡N stretch in nitriles typically appears as a strong, sharp band in the IR spectrum. Theoretical predictions can confirm the assignment of this and other bands. acs.org It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical method. nist.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Naphthalene Derivatives Note: This is an illustrative table based on known characteristic vibrational frequencies and DFT studies on similar molecules, as specific calculated data for this compound was not available. researchgate.netacs.org
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Naphthalene Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl Group | 2980 - 2850 |
| C≡N Stretch | Cyano Group | 2260 - 2220 |
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are valuable tools for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for predicting NMR shielding tensors, which are then converted to chemical shifts relative to a standard. ijcce.ac.ir
These calculations can predict the ¹H and ¹³C NMR spectra of this compound. nih.gov The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the cyano and methyl substituents. rsc.org While machine learning models are also showing promise in predicting NMR shifts with high accuracy, DFT remains a fundamental quantum mechanical approach. mdpi.comgithub.com Comparing calculated shifts with experimental data can confirm the molecular structure and the assignment of specific resonances. nih.gov
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for Substituted Naphthalenes Note: Specific predicted NMR data for this compound is not available. This table provides a general idea based on the known effects of substituents on naphthalene's ¹³C chemical shifts.
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| C-CN | 110 - 120 |
| C-CH₃ | 135 - 145 |
| Aromatic CH | 125 - 135 |
| Quaternary Aromatic C | 130 - 140 |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited electronic states and predicting UV-Vis absorption and emission spectra. huji.ac.ilrespectprogram.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. researchgate.net The positions and intensities of these absorption bands are modulated by the cyano and methyl groups. TD-DFT calculations, often performed with hybrid functionals like B3LYP or CAM-B3LYP, can provide a theoretical spectrum that can be compared with experimental measurements to understand the nature of the electronic transitions. huji.ac.ilresearchgate.net
Table 5: Illustrative Predicted UV-Vis Absorption Data for Naphthalene Derivatives from TD-DFT Note: This table is illustrative, based on general TD-DFT results for similar aromatic molecules, as specific data for this compound was not found. huji.ac.ilrsc.org
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320 | > 0.1 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | ~280 | > 0.5 | HOMO-1 → LUMO (π→π*) |
DFT calculations are also employed to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.govresearchgate.net Key NLO parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijcce.ac.ir These properties describe how a molecule's charge distribution is affected by an external electric field.
Molecules with significant NLO properties often possess a donor-acceptor structure, which enhances intramolecular charge transfer (ICT). rsc.org In this compound, the methyl group acts as a weak electron donor and the cyano group as an electron acceptor. DFT calculations can quantify the magnitude of the dipole moment and the hyperpolarizability tensors. mdpi.com A large β value is indicative of a strong second-order NLO response. frontiersin.org The solvent environment can also significantly influence NLO properties, a factor that can be modeled in calculations. researchgate.net
| Property | Description | Predicted Magnitude |
|---|---|---|
| Dipole Moment (μ) | Measure of charge separation | Moderate |
| Linear Polarizability (⟨α⟩) | Measure of response to a linear electric field | Moderate |
Global Reactivity Descriptors (Electronegativity, Hardness, Softness)
Global reactivity descriptors, derived within the framework of Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. rasayanjournal.co.in These descriptors, including electronegativity (χ), chemical hardness (η), and softness (S), are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.innih.gov
The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. hakon-art.com A small energy gap between the HOMO and LUMO indicates high reactivity and low chemical stability. hakon-art.com For this compound, these parameters can be calculated using DFT methods (e.g., with the B3LYP functional and a 6-31G(d,p) basis set) to predict its stability and reactivity patterns. rasayanjournal.co.in
Electronegativity (χ) : Measures the ability of a molecule to attract electrons. A higher electronegativity value suggests a better electron acceptor. rasayanjournal.co.in
Chemical Hardness (η) : Represents the resistance to change in its electron distribution. A molecule with a large energy gap is considered "hard," implying high stability and low reactivity. hakon-art.com
Chemical Softness (S) : The reciprocal of hardness, softness indicates a molecule's polarizability and reactivity. A "soft" molecule is more reactive. nih.gov
These descriptors are defined by the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). nih.gov
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicating reactivity. |
By calculating these values for this compound, a quantitative assessment of its reactivity in comparison to other naphthalene derivatives can be achieved.
Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock, Post-Hartree-Fock)
Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation based only on fundamental physical constants, without reliance on empirical parameters. solubilityofthings.comwikipedia.org These methods provide a foundational understanding of a molecule's electronic structure and properties.
The most fundamental ab initio method is the Hartree-Fock (HF) theory . srneclab.cz It approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field created by all other electrons (a mean-field approximation). srneclab.czusc.edu While computationally efficient for its class, the HF method neglects the detailed, instantaneous correlation between the motions of electrons, which is a significant factor in the total electronic energy. usc.edu
For this compound, an HF calculation would provide a baseline approximation of its molecular orbitals, geometry, and electronic energy. However, for higher accuracy, especially for properties like bond energies, it is necessary to use more sophisticated methods.
Post-Hartree-Fock methods are built upon the HF solution to systematically recover the electron correlation energy. wikipedia.org These include techniques such as:
Configuration Interaction (CI) : Improves the wavefunction by including configurations corresponding to excited electronic states.
Coupled Cluster (CC) : An accurate and widely used method that accounts for electron correlation in a size-extensive manner. wikipedia.org
Møller-Plesset (MP) Perturbation Theory : Treats electron correlation as a perturbation to the HF Hamiltonian.
Applying these higher-level methods to this compound would yield more accurate predictions of its structure, vibrational frequencies, and energetic properties, forming the basis for reliable thermochemical and reaction mechanism studies. wikipedia.orgusc.edu
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ubbcluj.ro By solving Newton's equations of motion for a system, MD simulations can reveal the conformational dynamics and thermodynamic properties of a molecule like this compound. nih.gov
For this molecule, key conformational questions involve the rotation of the methyl group (-CH₃) and the flexibility of the cyano group (-C≡N) relative to the rigid naphthalene plane. MD simulations can explore the potential energy surface associated with these motions, identifying stable conformations and the energy barriers between them. Such simulations can be performed in various environments, such as in a vacuum or with an explicit solvent, to understand how intermolecular interactions influence its dynamic behavior.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping out potential energy surfaces (PES). By calculating the energies of reactants, products, intermediates, and transition states, chemists can identify the most favorable reaction pathways.
While specific studies on the reaction mechanisms involving this compound are sparse, research on the formation of its parent structure, 2-methylnaphthalene (B46627), provides a strong template. Theoretical studies have shown that 2-methylnaphthalene can be formed via a barrierless reaction between the para-tolyl radical (C₇H₇) and vinylacetylene (C₄H₄). researchgate.netacs.org These computational investigations revealed that the reaction proceeds through indirect scattering dynamics, involving a sequence of isomerizations and hydrogen atom transfers that lead to the formation of the bicyclic aromatic structure. acs.org
Furthermore, cyano-substituted polycyclic aromatic hydrocarbons (PAHs) like 1- and 2-cyanonaphthalene have been identified in astrophysical environments such as the Taurus Molecular Cloud (TMC-1). nih.govrsc.org Their presence suggests that they are formed through gas-phase reactions in these environments. The formation of naphthalene itself has been computationally modeled via the reaction of benzyl (B1604629) and propargyl radicals, a process termed Propargyl Addition–BenzAnnulation (PABA). rsc.org
By applying these computational approaches to this compound, researchers could investigate its formation from smaller radical precursors or its subsequent reactions, such as electrophilic substitution or oxidation. This would involve locating transition states and calculating reaction barriers to predict the most likely chemical transformations under various conditions.
Thermochemical Calculations and Activation Energies of Dissociation Channels (e.g., RRKM modeling)
Thermochemical calculations are essential for understanding the stability and decomposition of molecules. By computing the potential energy surface (PES) using high-level ab initio or DFT methods, it is possible to determine the activation energies for various dissociation channels of this compound, such as the cleavage of the C-CN or C-CH₃ bonds.
Once the PES is known, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to calculate the microcanonical rate constants for these unimolecular dissociation reactions. acs.org RRKM theory is a statistical method that provides temperature- and pressure-dependent rate constants, making it a powerful tool for predicting reaction kinetics under different conditions, from combustion flames to the interstellar medium. researchgate.netacs.org
The application of RRKM modeling involves several key steps:
| Step | Description |
| 1. PES Calculation | The energies of the reactant, transition states, and products for each dissociation channel are calculated using a high-level quantum chemical method (e.g., G3(MP2,CC)). acs.org |
| 2. Vibrational Frequencies | Harmonic vibrational frequencies are computed for the reactant and transition states to determine the density of states and the number of states. acs.org |
| 3. RRKM Calculation | The calculated energies and frequencies are used as input for an RRKM code to compute the rate constants k(E) as a function of energy. |
| 4. Master Equation Analysis | The energy-dependent rate constants are used to solve a master equation that accounts for collisional energy transfer, yielding temperature- and pressure-dependent rate constants k(T,P). |
This methodology has been successfully applied to model the formation kinetics of 2-methylnaphthalene and other PAHs. researchgate.netacs.org A similar approach for this compound would provide critical data on its thermal stability and preferred decomposition pathways, which is valuable for applications in materials science and astrochemistry.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the macroscopic properties of chemicals based on their molecular structure. nih.gov QSPR models are mathematical equations that correlate calculated molecular descriptors with experimentally measured properties. unimore.it This approach allows for the prediction of properties for new or unsynthesized compounds, like this compound, without the need for direct measurement. nih.gov
The development of a QSPR model follows a general workflow: nih.govmdpi.com
| Step | Description |
| 1. Data Set Compilation | A set of molecules with known experimental values for a target property (e.g., boiling point, solubility, refractive index) is collected. unimore.it |
| 2. Molecular Descriptor Calculation | For each molecule in the set, a large number of numerical descriptors are calculated. These can be derived from quantum mechanics, molecular topology, or geometry. unimore.it |
| 3. Variable Selection | Statistical methods are used to select a small subset of descriptors that have the strongest correlation with the target property. mdpi.com |
| 4. Model Generation | A mathematical model (e.g., multiple linear regression, artificial neural network) is built to relate the selected descriptors to the property. mdpi.comresearchgate.net |
| 5. Model Validation | The model's predictive power is rigorously tested using internal (cross-validation) and external (a set of molecules not used in training) validation techniques. unimore.it |
For this compound, a QSPR approach could be used to predict a wide range of its physicochemical properties. By calculating its relevant molecular descriptors and inputting them into a validated QSPR model for a property of interest, one could obtain a reliable estimate of that property, aiding in chemical process design and environmental risk assessment.
Applications in Materials Science and Advanced Technologies
Optoelectronic Materials and Devices
The unique electronic and photophysical properties of aromatic nitriles make them promising candidates for various optoelectronic applications. However, specific data for 2-Cyano-7-methylnaphthalene remains elusive.
Fluorescent Probes and Sensors for Chemical and Environmental Monitoring
The naphthalene (B1677914) moiety is a well-known fluorophore, and cyano groups can modulate its electronic properties, making cyanonaphthalenes a promising class of compounds for developing fluorescent sensors. mdpi.commdpi.com Research has been conducted on related isomers and derivatives, such as isocyanonaphthalene, for the detection of metal ions like mercury. nih.gov The photophysical properties of other substituted naphthalenes and pyrenes have also been investigated. acs.orgrsc.org Despite this, specific studies detailing the synthesis of a fluorescent probe based on this compound, its photophysical properties (e.g., quantum yield, Stokes shift), or its application in sensing are not available in the current body of scientific literature.
Non-Linear Optical (NLO) Active Materials
Organic molecules featuring electron-donating and electron-accepting groups on a conjugated π-system are often investigated for their NLO properties. frontiersin.org The cyano group is a strong electron acceptor, suggesting that cyanonaphthalene derivatives could possess NLO activity. acs.org General research into organic NLO materials is extensive, with studies covering a wide range of molecular structures and theoretical principles. aps.orgaps.orgresearchgate.net However, there is no specific research that reports on the measurement or theoretical calculation of the non-linear optical properties of this compound.
Polymer Chemistry and Advanced Composites
The integration of specific chemical moieties into polymers can impart desirable functionalities. While the cyanonaphthalene structure is of potential interest, its role in polymerization involving this compound has not been documented.
Monomeric Units for Polymerization (e.g., functional polymers, conjugated polymers)
A search of the academic and patent literature did not yield any studies where this compound is used as a monomeric building block for creating functional or conjugated polymers. Research in polymer synthesis is vast, covering many types of monomers and polymerization techniques, but this specific compound is not featured. mdpi.combeilstein-journals.orgnih.gov
Functionalization of Polymer Backbones
Similarly, no research could be found describing the use of this compound to functionalize existing polymer backbones. While post-polymerization modification is a common strategy to alter polymer properties, the application of this particular molecule for such purposes has not been reported. beilstein-journals.org
Sensitizers in Photopolymerization and 3D-VAT Printing Processes
Naphthalene-based compounds, including derivatives structurally related to this compound, have emerged as effective photosensitizers for initiating both free-radical and cationic photopolymerization reactions. rsc.org These processes are fundamental to advanced applications such as the production of polymer coatings and 3D printing via vat photopolymerization (3D-VAT). rsc.orgresearchgate.net
In these systems, the naphthalene derivative acts as a sensitizer (B1316253), a molecule that absorbs light at a specific wavelength and then transfers the absorbed energy to another molecule, the photoinitiator (e.g., an iodonium (B1229267) salt), which then generates the reactive species (radicals or cations) that start the polymerization chain reaction. rsc.org The versatility of these sensitizers allows for their use in various types of polymerization, including the curing of acrylic, epoxy, and hybrid monomers. rsc.orgresearchgate.net
Detailed research has been conducted on a series of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives, which share the core cyanomethylnaphthalene structure. rsc.org These studies investigate how different substituents on the styryl moiety influence the efficiency of the photopolymerization process. The effectiveness of these systems is often evaluated by monitoring the conversion of the monomer over time using techniques like real-time FTIR spectroscopy. rsc.org
The research highlights that the choice of sensitizer and its concentration, along with other components like diluents and nanofillers, can significantly impact the kinetics of polymerization and the properties of the final 3D-printed object. rsc.org The development of these photoinitiating systems is crucial for fabricating high-resolution 3D structures with tailored properties. scispace.comresearchgate.net
Table 1: Kinetic Data for Photopolymerization Using Naphthalene-Stilbene Sensitizers (This table is interactive and based on representative findings in the field. Specific values are illustrative.)
| Sensitizer Derivative | Monomer System | Induction Time (s) | Final Conversion (%) | Polymerization Rate (s⁻¹) |
|---|---|---|---|---|
| NS | Acrylic | 5 | 65 | 0.12 |
| NS-CN | Acrylic | 8 | 58 | 0.09 |
| NS-Me | Acrylic | 4 | 68 | 0.15 |
| NS-F | Acrylic | 12 | 50 | 0.07 |
Data is illustrative based on findings for 1-amino-4-methyl-6-[(E)-styryl]naphthalene-2-carbonitrile (NS) and its derivatives. rsc.org
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. windows.net this compound, with its aromatic backbone and polar cyano group, is a candidate for constructing well-defined supramolecular assemblies.
Crystal Engineering and Molecular Recognition
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. windows.net The structure of this compound allows for several types of interactions that can guide its self-assembly into a crystalline lattice. These include π-π stacking interactions from the naphthalene rings and dipole-dipole or hydrogen bonding interactions involving the cyano group.
The cyano group is a particularly interesting functional group in crystal engineering. It can participate in C−H···N hydrogen bonds and, in more complex systems, can be a precursor to other functional groups. For instance, research on related systems has shown that cyano-containing ligands can be hydrolyzed in situ to form carboxyl groups during the formation of metal-organic frameworks or polyoxometalate hybrids. researchgate.net This transformation dramatically alters the coordination behavior and directs the assembly of the final supramolecular architecture, demonstrating the pivotal role the cyano group can play in the programmed assembly of crystalline materials. researchgate.net Molecular recognition, the specific binding of one molecule to another, is a key principle in this process, where the size, shape, and electronic properties of this compound would dictate its interactions with other molecules in a crystal lattice. acs.org
Host-Guest Chemistry Systems
Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. frontiersin.orgfrontiersin.org The structural features of this compound make it an ideal guest for various macrocyclic hosts.
Studies involving the parent compound 2-methylnaphthalene (B46627) and the related 1-cyanonaphthalene have shown that they can be encapsulated by hosts like β- and γ-cyclodextrins. oup.com Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar molecules like naphthalene in aqueous solutions. The naphthalene moiety of this compound would be expected to reside within the hydrophobic cavity of a host like a cyclodextrin, while the polar cyano group could interact with the host's rim. oup.com Such host-guest complexation can alter the physicochemical properties of the guest molecule, such as its solubility or fluorescence, which is a basis for developing chemical sensors and controlled-release systems. researchgate.net
Catalysis and Reagent Development
The naphthalene scaffold is a common structural motif in ligands and reagents used in catalysis. The specific substitution pattern of this compound offers potential for its application in both metal-based and organic catalytic systems.
Ligands for Metal-Based Catalytic Systems
In metal-based catalysis, ligands bound to a metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. rsc.org The methylnaphthalene framework is utilized in highly effective palladium catalyst precursors. nih.gov Specifically, halogen-bridged methylnaphthyl palladium dimers have been developed as versatile and efficient pre-catalysts for a range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov
In these systems, the methylnaphthalene group functions as an η³-coordinated allyl-type ligand. nih.gov This ligand is readily displaced by a nucleophile (e.g., an amine in Buchwald-Hartwig amination) or a different, more strongly binding ligand (like a phosphine (B1218219) or N-heterocyclic carbene), which generates the active, monoligated Pd(0) catalytic species. nih.gov The rapid activation of these 2-methylnaphthyl complexes makes them superior precursors compared to some other systems. nih.gov While this research focuses on the unsubstituted methylnaphthyl ligand, it establishes the utility of the core scaffold. The presence of a cyano group on the naphthalene ring, as in this compound, could further modulate the electronic properties and stability of such metal complexes, potentially tuning the reactivity of the catalyst. researchgate.net
Development of Advanced Solvents and Reaction Media
Currently, there is a notable lack of specific research and publicly available data concerning the application of this compound as an advanced solvent or reaction medium in materials science and advanced technologies.
While the physical and chemical properties of this compound are documented, including its molecular formula (C12H9N) and molecular weight (167.21 g/mol ), its role as a solvent has not been a subject of detailed investigation in the accessible scientific literature or patent databases. nih.gov The compound is identified by the CAS number 38879-96-8. epa.gov
Scientific explorations into related compounds, such as other isomers of cyanomethylnaphthalene or the broader class of naphthalene derivatives, have been undertaken for various applications. For instance, research into the synthesis of polyamides has utilized di-cyano intermediates in solvents like N-methyl-2-pyrrolidone (NMP), but this compound itself was not employed as the reaction medium. orientjchem.org Similarly, a patent exists for a complex involving an isomer, 2-cyano-6-methylnaphthalene, for the purpose of separating 2,6-dimethylnaphthalene, rather than for its use as a solvent. google.com
High-temperature solvents are crucial in various industrial processes, including the synthesis and processing of polymers. nih.gov The development of novel solvents is an active area of research, with a focus on properties like thermal stability, solvency power, and environmental impact. seqens.com However, studies specifically evaluating the performance and utility of this compound in this capacity are not currently available.
Therefore, a detailed analysis of its efficacy as a solvent, its potential advantages in specific reaction environments, or any research findings related to its use as a reaction medium cannot be provided at this time. Further research would be required to establish whether this compound possesses properties that would make it a viable candidate for an advanced solvent or reaction medium.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes for 2-Cyano-7-methylnaphthalene
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for unlocking the potential of this compound. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents or expensive starting materials. researchgate.netresearchgate.net Future research will focus on pioneering greener and more atom-economical pathways.
Key research avenues include:
Direct C-H Functionalization: Investigating methods for the direct cyanation of 2-methylnaphthalene (B46627) would represent a significant advance, eliminating the need for pre-functionalized substrates and reducing waste.
Flow Chemistry: The use of flow synthesis reactors can offer enhanced safety, selectivity, and scalability for the synthesis of naphthalene (B1677914) derivatives, such as the cyanation of 2-(halogenated methyl)naphthalene. google.com
Catalyst Development: There is a substantial opportunity to develop novel catalysts, including organocatalysts or earth-abundant metal catalysts, to replace traditional heavy metal systems. nih.govtu-dortmund.de Research into enzymatic catalysts, such as lipases, has shown promise in the synthesis of related naphthoquinone derivatives and could be adapted. thieme-connect.de
Green Solvents and Conditions: A shift towards aqueous reaction media or solvent-free conditions, such as grindstone chemistry, could drastically reduce the environmental footprint of the synthesis. imist.maijcmas.com
Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches
| Feature | Conventional Methods | Future Sustainable Routes |
|---|---|---|
| Starting Material | Often pre-functionalized naphthalenes researchgate.net | 2-Methylnaphthalene, Naphthalene |
| Key Transformation | Multi-step substitution reactions | Direct C-H cyanation, One-pot reactions ijcmas.com |
| Catalysts | Heavy metals (e.g., Palladium) | Organocatalysts, Biocatalysts, Earth-abundant metals nih.govthieme-connect.de |
| Solvents | Halogenated organic solvents google.com | Water, Supercritical CO₂, Ionic Liquids, Solvent-free imist.ma |
| Efficiency | Moderate atom economy, potential for byproducts | High atom economy, minimized waste generation imist.ma |
| Conditions | Often harsh temperatures and pressures | Mild conditions, ambient temperature/pressure rsc.org |
Development of Advanced Materials with Tunable Optoelectronic and Photophysical Properties
The inherent electronic structure of this compound, featuring both a donor (methyl) and an acceptor (cyano) group on a π-conjugated naphthalene scaffold, makes it an intriguing candidate for advanced organic materials. acs.org Future research will focus on harnessing and tuning its electronic and light-interacting properties for next-generation applications.
Research will likely concentrate on:
Systematic Photophysical Studies: Thorough investigation of its absorption, emission, fluorescence quantum yield, and excited-state lifetime in various environments is needed. Studies on related naphthalene-bridged disilanes show that subtle structural changes can significantly alter photophysical properties, including the formation of excimers. rsc.org
Donor-Acceptor Architectures: Using this compound as a building block, more complex molecules with enhanced charge-transfer characteristics can be designed. The principles learned from pyrene-based donor-acceptor compounds can be applied to create materials with tailored properties for specific applications. acs.org
Computational Modeling: The use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be crucial for predicting the electronic and optical properties of new materials derived from this compound, guiding synthetic efforts. nih.govresearchgate.net This approach allows for the pre-screening of candidates for desired energy levels (HOMO/LUMO) and absorption spectra. astrobiology.com
Table 2: Predicted and Potential Photophysical Properties for Investigation
| Property | Significance | Research Goal |
|---|---|---|
| Absorption Spectrum (λmax) | Determines the wavelengths of light the material can absorb. | Tune absorption into the visible or near-infrared for solar cells or photodetectors. nih.gov |
| Emission Spectrum (λem) | Determines the color of light emitted for applications in OLEDs. | Achieve emission in specific regions of the spectrum with high efficiency. |
| Fluorescence Quantum Yield (ΦF) | Measures the efficiency of the emission process. | Maximize for bright fluorescent probes and OLEDs. |
| Excited State Lifetime (τ) | The duration of the excited state, crucial for energy/charge transfer. | Optimize for efficient charge separation in solar cells or persistent emission. |
| Electrochemical Band Gap | Indicates the energy difference between HOMO and LUMO levels. | Engineer the band gap to match the requirements of electronic devices like transistors and solar cells. nih.gov |
Integration into Hybrid Material Systems and Nanostructures
The true potential of this compound may be realized when it is incorporated as a functional component within larger, more complex systems. Future work will explore its integration into hybrid materials and the fabrication of novel nanostructures.
Emerging areas of focus include:
Conducting Polymers: Doping polymers with electron-accepting molecules or incorporating them into the polymer backbone can modify electronic properties. 182.160.97 The cyano group suggests this compound could act as an n-type component in such systems.
Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers in MOFs could create materials with unique porous structures and tailored electronic or catalytic properties.
Nanoparticle Formulation: Creating nanoparticles or quantum dots from this compound or its derivatives could lead to new applications in bioimaging and sensing, where high photostability and quantum yield are essential. nih.gov
Self-Assembled Monolayers: Studying the self-assembly of this compound on surfaces like silicon or gold is a step toward creating molecular electronic components.
Deeper Understanding of its Role in Astrochemical Environments
The recent, definitive detection of its parent molecules, 1-cyanonaphthalene and 2-cyanonaphthalene, in the Taurus Molecular Cloud (TMC-1) has revolutionized our understanding of interstellar chemistry. researchgate.netrsc.orgaanda.org These findings strongly suggest that more complex PANHs, including methylated versions like this compound, are likely present in the interstellar medium (ISM).
Future research in this area will be critical:
Astronomical Searches: Targeted radio astronomy surveys, like the QUIJOTE line survey, will search for the specific rotational spectra of this compound and other complex PANHs in cold molecular clouds. aanda.org The confirmation of 1- and 2-cyanonaphthalene provides a strong basis for these searches. researchgate.net
Laboratory Spectroscopy: Precise measurement of the rotational and vibrational spectra of this compound in the gas phase is urgently needed to enable its identification in astronomical data. Theoretical calculations can guide these laboratory efforts. astrobiology.com
Formation and Destruction Models: Elucidating the chemical pathways that could form this compound in the ISM is a major challenge. Models suggest that reactions of radicals like the para-tolyl radical with vinylacetylene can form methylnaphthalene, a potential precursor. acs.org The inclusion of nitrogen and cyano groups into these reaction networks is a key area for future modeling. escholarship.orgnih.gov Understanding its photostability and destruction pathways under interstellar UV radiation is equally important. aanda.org
Table 3: Detected Cyanonaphthalene Isomers in the Taurus Molecular Cloud (TMC-1)
| Molecule | Formula | Column Density (cm⁻²) | Significance |
|---|---|---|---|
| 1-Cyanonaphthalene | C₁₁H₇N | (5.5 ± 0.5) x 10¹¹ aanda.org | Confirms the presence of two-ring PAHs in the ISM. rsc.org |
| 2-Cyanonaphthalene | C₁₁H₇N | (5.5 ± 0.5) x 10¹¹ aanda.org | Provides crucial data for chemical models of PAH formation. |
| 1-Cyanoacenaphthylene | C₁₃H₇N | (9.5 ± 0.9) x 10¹¹ aanda.org | Suggests that PAHs with five-membered rings are also abundant. researchgate.net |
| 5-Cyanoacenaphthylene | C₁₃H₇N | (9.5 ± 0.9) x 10¹¹ aanda.org | Supports a bottom-up growth scenario for PAHs in cold clouds. researchgate.net |
Interdisciplinary Research Opportunities with Physics, Astronomy, and Engineering
The multifaceted nature of this compound ensures that future breakthroughs will be driven by collaborations across traditional scientific boundaries.
Chemistry and Physics: Physicists can provide the theoretical framework (e.g., quantum mechanics) and advanced spectroscopic techniques to understand the fundamental photophysical processes occurring within the molecule and materials derived from it. acs.orgoregonstate.edu
Chemistry and Astronomy: The search for molecules in space is a synergistic effort. Chemists synthesize and characterize molecules like this compound in the lab, providing the spectral "fingerprints" that astronomers then use to search for them in space with telescopes. astrobiology.comescholarship.orgnasa.gov
Chemistry and Engineering: Chemical engineers will be essential for translating novel, sustainable synthetic routes from the laboratory bench to a larger, commercially viable scale. researchgate.net Materials and electrical engineers will be crucial for designing, fabricating, and testing devices (e.g., OLEDs, solar cells, sensors) that incorporate this molecule.
This interdisciplinary approach will be the engine that propels our understanding of this compound from a single chemical entity to a cornerstone of new technologies and a deeper comprehension of our universe.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-Cyano-7-methylnaphthalene, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves cyanation and alkylation reactions. For example, cyano groups can be introduced via nucleophilic substitution using potassium cyanide under controlled anhydrous conditions. Methylation at the 7-position may employ Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, alongside high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. How should researchers design a literature review to identify toxicological data for this compound?
- Methodological Answer : Use structured database queries combining terms like "this compound", "toxicokinetics", "metabolites", and "in vitro/in vivo models". Filter studies by relevance using inclusion criteria such as:
- Exposure routes (inhalation, oral, dermal)
- Health outcomes (e.g., hepatic, respiratory effects)
- Species (human, rodent)
Refer to systematic review frameworks (e.g., PRISMA) and risk-of-bias tools (Table C-6/C-7) to exclude low-confidence studies .
Q. What analytical techniques are critical for characterizing environmental persistence of this compound?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for detecting trace concentrations in air/water samples. For degradation studies, use high-resolution liquid chromatography (HRLC) coupled with UV-Vis spectroscopy to monitor photolytic or microbial breakdown products. Environmental half-life calculations require controlled lab conditions simulating natural pH, temperature, and microbial activity .
Advanced Research Questions
Q. How can conflicting toxicological data between in vitro and in vivo studies for this compound be resolved?
- Methodological Answer : Apply weight-of-evidence analysis:
Dose-Response Alignment : Compare NOAEL/LOAEL values across studies.
Metabolic Profiling : Use liver microsomal assays (S9 fractions) to identify species-specific metabolites.
Confounder Adjustment : Statistically control for variables like solvent carriers or genetic polymorphisms.
Studies with high confidence ratings (≥3/4 "yes" in risk-of-bias criteria) should be prioritized .
Q. What experimental designs are optimal for assessing the compound’s carcinogenic potential?
- Methodological Answer : Follow OECD Guideline 451 for chronic toxicity/carcinogenicity studies:
- Cohorts : Rodent models (rats/mice) exposed orally or via inhalation for 24 months.
- Endpoints : Histopathology (lung, liver), genotoxicity (Ames test, micronucleus assay).
- Controls : Include vehicle-only and positive control (e.g., benzo[a]pyrene).
Dose selection should align with subchronic study results to avoid excessive mortality .
Q. How can computational models predict the interaction of this compound with cytochrome P450 enzymes?
- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger) to simulate ligand-enzyme binding. Validate predictions with:
- Inhibitor Assays : Measure IC₅₀ values using recombinant CYP isoforms (e.g., CYP1A2, CYP2E1).
- QSAR Modeling : Corrogate structural descriptors (logP, electronegativity) with metabolic clearance rates from hepatic microsomal studies .
Data Interpretation & Quality Control
Q. What criteria distinguish high-confidence studies from biased or unreliable reports?
- Methodological Answer : Apply the Initial Confidence Rating framework:
- High Confidence : All four risk-of-bias criteria met (e.g., randomized dosing, blinded outcome assessment).
- Low Confidence : ≤2 criteria met (e.g., unvalidated exposure metrics, incomplete outcome reporting).
Exclude studies rated "very low" in evidence synthesis .
Q. How should researchers address gaps in biomonitoring data for occupational exposure to this compound?
- Methodological Answer : Deploy a hybrid approach:
Passive Sampling : Use silicone wristbands to collect airborne particulates in workplaces.
Urinary Metabolites : Quantify cyanide adducts (e.g., thiocyanate) via LC-MS/MS.
Modeling : Apply physiologically based pharmacokinetic (PBPK) models to estimate internal doses from exposure biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
